7-Methoxy-1H-benzo[d]oxazine-2,4-dione: A Technical Guide for Drug Discovery and Development
7-Methoxy-1H-benzo[d]oxazine-2,4-dione: A Technical Guide for Drug Discovery and Development
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione: A Technical Guide for Drug Discovery and Development
Abstract
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, a substituted derivative of isatoic anhydride, is a versatile heterocyclic compound emerging as a pivotal building block in medicinal chemistry and materials science. Its unique structural framework, characterized by a fused benzene and oxazine ring system, imparts valuable chemical reactivity and a predisposition for biological activity. This guide provides an in-depth analysis of its physicochemical properties, synthesis, potential mechanisms of action, and key applications, with a focus on its role as a precursor in the development of novel therapeutics, particularly in oncology and infectious diseases.
Introduction: The Benzoxazine-2,4-dione Scaffold
The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold represents a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities.[3][4] These compounds are activated forms of anthranilic acid derivatives and serve as valuable precursors in the synthesis of a wide array of more complex molecules.[5][6] The core structure allows for interaction with various biological targets, leading to activities such as potent inhibition of the Hepatitis C virus (HCV), butyrylcholinesterase (BChE), and histone acetyltransferases (HATs).[3][4] Furthermore, derivatives have been reported as antiallergic, antitumor, antipsychotic, and antimycobacterial agents.[3][4]
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione (also known as 7-methoxyisatoic anhydride) incorporates a methoxy group on the aromatic ring, which can significantly influence its solubility, reactivity, and biological interactions.[1][7][8][9] This guide focuses specifically on this derivative, elucidating its technical profile for researchers in drug discovery and chemical synthesis.
Physicochemical and Structural Properties
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is typically a light brown solid at room temperature.[1] Its key identifiers and computed properties are summarized in the table below. The presence of the methoxy group is expected to enhance its solubility and reactivity compared to the unsubstituted parent compound.[1][7][8][9]
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 128076-63-1 | [1][2][10] |
| Molecular Formula | C₉H₇NO₄ | [1][10] |
| Molecular Weight | 193.16 g/mol | [1][10] |
| Appearance | Light brown solid | [1] |
| Purity | ≥96% to ≥98% (HPLC) | [1][2] |
| Storage Conditions | 0-8 °C; -20°C | [1][11] |
| Topological Polar Surface Area (TPSA) | 72.3 Ų | [2] |
| logP (calculated) | 0.4899 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
| Synonyms | 7-methoxy-3,1-benzoxazine-2,4-dione, 4-Methoxyisatoic anhydride, 7-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | [2][7] |
Synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
The synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones has been approached from various starting materials, though many traditional methods require harsh reagents (e.g., phosgene), high temperatures, or toxic catalysts.[6] A more recent, efficient, and safer two-step approach has been developed, which is highly applicable for the synthesis of the 7-methoxy derivative.[3][6]
This methodology begins with an N-protected 2-aminobenzoic acid, which is then cyclized using thionyl chloride (SOCl₂) at room temperature. The urethane-type protecting group (such as Fmoc, Cbz, or EtOCO) serves as the source of the carbonyloxy group in the final heterocyclic ring.[3][6]
Conceptual Synthesis Workflow
The diagram below illustrates the general two-step workflow for synthesizing the target compound from its logical precursor, 2-amino-4-methoxybenzoic acid.
Caption: General two-step synthesis workflow.
Detailed Experimental Protocol (Adapted from General Method)
This protocol is an adapted, self-validating system based on the efficient synthesis of the benzoxazinedione core.[3][6]
Part 1: Synthesis of 2-((ethoxycarbonyl)amino)-4-methoxybenzoic acid (Intermediate)
-
Dissolution: Dissolve 2-amino-4-methoxybenzoic acid (1.0 eq) in a 4:1 mixture of acetone and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.
-
Protection: Cool the mixture in an ice bath. Add ethyl chloroformate (EtOCOCl, 1.2 eq) dropwise while maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Remove acetone under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the N-protected intermediate. Purity should be checked by ¹H NMR and LC-MS before proceeding.
Part 2: Cyclization to 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Reaction Setup: Suspend the dried intermediate (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq) under an inert atmosphere (N₂ or Ar).
-
Cyclization: Stir the suspension at room temperature for 7-8 hours. The reaction progress can be monitored by the dissolution of the starting material and subsequent product formation (monitored by TLC or LC-MS analysis of a quenched aliquot).
-
Removal of Excess Reagent: After completion, remove the excess thionyl chloride under reduced pressure.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Mechanism of Action: Insights from the Benzoxazine Class
While specific mechanistic studies on 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione are not extensively published, research on the broader benzoxazine class provides strong, authoritative insights into its potential biological activities, particularly in oncology.
Inhibition of DNA-Dependent Protein Kinase (DNA-PK)
A primary mechanism of action for certain benzoxazine derivatives is the inhibition of DNA-dependent protein kinase (DNA-PK).[1][2][7][12] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular process for repairing DNA double-strand breaks (DSBs).[7]
-
Induction of DNA Damage: In cancer therapy, ionizing radiation and certain chemotherapeutics induce DSBs in the DNA of cancer cells.
-
Inhibition of Repair: Benzoxazine-based inhibitors can block the catalytic activity of DNA-PK.[2][7]
-
Accumulation of Damage: The inhibition of the NHEJ pathway prevents the repair of these DSBs.
-
Cellular Consequences: The accumulation of unrepaired DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[7]
This mechanism makes benzoxazine derivatives potent radiosensitizers, enhancing the efficacy of radiation therapy in cancer treatment.[7]
Caption: Proposed mechanism of action via DNA-PK inhibition.
Applications in Research and Development
The reactivity of the anhydride-like moiety makes 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione a valuable intermediate for synthesizing a diverse range of compounds.
Pharmaceutical Development
-
Anticancer Agents: As discussed, its core scaffold is crucial for developing DNA-PK inhibitors for radiosensitization therapy.[1][2][7] It serves as a starting material for more complex molecules designed to target various kinases and cellular pathways involved in cancer progression.[1][9]
-
Antimalarial Drugs: The compound is explicitly cited as a useful reagent in the preparation of 2-pyridylquinolones, a class of compounds investigated for their improved antimalarial activity.[11] This highlights its importance in developing new treatments for infectious diseases.
Agrochemicals and Materials Science
-
Pesticides and Herbicides: The benzoxazine core is utilized in formulating agrochemicals, where it can contribute to enhanced efficacy.[1][9]
-
Polymer Chemistry: It can act as an additive in polymer production, reportedly improving thermal stability and mechanical properties.[7][8]
-
Cosmetics: The antioxidant properties of the scaffold have led to its use in cosmetic formulations to protect against oxidative stress.[7][8][9]
Pharmacokinetics and Toxicity Profile
Specific pharmacokinetic (Absorption, Distribution, Metabolism, Excretion) and toxicological data for 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione are not extensively available in peer-reviewed literature. As with any novel chemical entity intended for therapeutic development, a thorough evaluation of these parameters is critical.
Key Considerations for Preclinical Evaluation:
-
Absorption & Bioavailability: Assess oral and intravenous bioavailability to determine potential routes of administration.
-
Metabolism: Identify major metabolic pathways (e.g., cytochrome P450 enzymes) and potential for drug-drug interactions.
-
Distribution: Determine the extent of tissue distribution and potential for accumulation.
-
Toxicity: Conduct acute and chronic toxicity studies to establish a safety profile and identify any target organ toxicities.
These principles are fundamental in toxicology and rational drug development to understand a compound's therapeutic index and potential for adverse effects.[13][14][15][16][17]
Conclusion
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is more than a simple chemical intermediate; it is a strategic scaffold with significant potential in drug discovery and materials science. Its straightforward and efficient synthesis, coupled with the proven biological relevance of the benzoxazine core as a DNA-PK inhibitor, makes it a highly attractive starting point for developing novel anticancer agents. Its documented use in synthesizing antimalarial compounds further broadens its therapeutic applicability. Future research should focus on detailed mechanistic studies of its derivatives, comprehensive pharmacokinetic and toxicology profiling, and exploration of its structure-activity relationship to optimize its potential as a lead compound for next-generation therapies.
References
-
Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine) - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][2]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K. (n.d.). Retrieved January 5, 2026, from [Link]
-
7-méthoxy-1H-benzo[d][1][2]oxazine-2,4-dione - Chem-Impex. (n.d.). Retrieved January 5, 2026, from [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones - RSC Publishing. (n.d.). Retrieved January 5, 2026, from [Link]
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pharmacokinetic and Pharmacodynamic Principles for Toxicology - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Review of pharmacokinetics and pharmacodynamics of antimicrobial agents - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
-
Integration of Pharmacokinetics, Pharmacodynamics, and Toxicokinetics in Rational Drug Development. (n.d.). Retrieved January 5, 2026, from [Link]
-
A REVIEW OF PHARMACOKINETIC AND PHARMACODYNAMIC PRINCIPLES. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pharmacokinetic considerations in clinical toxicology: clinical applications. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 7. Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. chemimpex.com [chemimpex.com]
- 10. scbt.com [scbt.com]
- 11. usbio.net [usbio.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and Pharmacodynamic Principles for Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review of pharmacokinetics and pharmacodynamics of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic considerations in clinical toxicology: clinical applications. | Semantic Scholar [semanticscholar.org]
